[1-(Aminomethyl)-2-methylcyclopentyl](cyclopropyl)methanol
Description
1-(Aminomethyl)-2-methylcyclopentylmethanol is a structurally complex organic compound featuring a cyclopentane core substituted with an aminomethyl group (-CH₂NH₂) at position 1 and a methyl group (-CH₃) at position 2. Attached to this bicyclic system is a cyclopropane ring fused to a hydroxymethyl (-CH₂OH) moiety.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
[1-(aminomethyl)-2-methylcyclopentyl]-cyclopropylmethanol |
InChI |
InChI=1S/C11H21NO/c1-8-3-2-6-11(8,7-12)10(13)9-4-5-9/h8-10,13H,2-7,12H2,1H3 |
InChI Key |
BPSCLERSNXVJHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(CN)C(C2CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-2-methylcyclopentylmethanol typically involves the reaction of cyclopropylmethanol with an aminomethyl group in the presence of a catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 1-(Aminomethyl)-2-methylcyclopentylmethanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to investigate enzyme mechanisms and protein-ligand interactions due to its reactive functional groups .
Medicine
In medicinal chemistry, 1-(Aminomethyl)-2-methylcyclopentylmethanol is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-2-methylcyclopentylmethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl and methylcyclopentyl groups provide steric effects that influence the compound’s binding affinity and specificity . The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related molecules, particularly those sharing the [1-(aminomethyl)cyclopropyl]methanol backbone but differing in substituents or core rings. Key analogs from supplier catalogs and literature include:
| Compound Name | Molecular Formula (Calculated) | Substituents | CAS Number | Suppliers |
|---|---|---|---|---|
| 1-(Aminomethyl)-2-methylcyclopentylmethanol (Target Compound) | C₁₁H₂₅NO | 2-methylcyclopentyl, cyclopropyl | Not listed | Not listed |
| 1-(Aminomethyl)cyclopropylmethanol | C₉H₁₃NO₃S | Thiophen-3-yl | 1855776-83-8 | 1 supplier |
| 1-(Aminomethyl)cyclopropylmethanol | C₉H₁₂BrNO₃ | 5-bromofuran-2-yl | Not listed | 1 supplier |
| 1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol | C₈H₁₅NO | Cyclobutyl | Not listed | Enamine Ltd |
Key Structural and Functional Differences:
Core Rings: The target compound features a 2-methylcyclopentyl core, introducing significant steric hindrance compared to smaller rings (e.g., cyclobutyl in 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol). Analogs with thiophene or furan substituents (e.g., 1-(Aminomethyl)cyclopropylmethanol) exhibit aromaticity, enhancing π-π stacking interactions absent in the aliphatic cyclopropane-based target.
Functional Groups: The hydroxymethyl (-CH₂OH) group in the target compound increases hydrophilicity compared to non-hydroxylated analogs.
Biological Activity
The compound 1-(Aminomethyl)-2-methylcyclopentylmethanol is a novel organic molecule that has garnered attention due to its unique structural features and potential biological activities. The presence of both cyclopentyl and cyclopropyl groups, along with an aminomethyl substituent, suggests diverse pharmacological properties that could be beneficial in medicinal chemistry.
Chemical Structure
The molecular structure of 1-(Aminomethyl)-2-methylcyclopentylmethanol can be represented as follows:
- Molecular Formula : CHNO
- Key Functional Groups :
- Aminomethyl (-CHNH)
- Hydroxymethyl (-CHOH)
- Cyclopropyl and cyclopentyl rings
Biological Activity Overview
Research indicates that compounds with similar structures to 1-(Aminomethyl)-2-methylcyclopentylmethanol exhibit a variety of biological activities, including:
- Antimicrobial Activity : Many structurally related compounds have shown effectiveness against various bacterial and fungal strains.
- Neuroactive Properties : The aminomethyl group may interact with neurotransmitter systems, potentially influencing mood and behavior.
- Anti-inflammatory Effects : Compounds with hydroxymethyl functionalities are often investigated for their ability to modulate inflammatory responses.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of similar compounds. For instance, derivatives of cyclopentyl alcohols have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. Table 1 summarizes findings from recent studies.
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| Cyclobutylmethanol | Four-membered ring | Antimicrobial properties | |
| 3-Methylpiperidin-2-one | Six-membered ring with ketone | Neuroactive effects | |
| 1-Aminocyclohexanol | Six-membered ring with amine | Anti-inflammatory effects |
Neuroactive Properties
The potential neuroactive effects of 1-(Aminomethyl)-2-methylcyclopentylmethanol are particularly notable. Compounds featuring aminomethyl groups have been studied for their roles as modulators of neurotransmitter systems, especially in the context of anxiety and depression. For example, research on similar molecules has indicated their potential as GABA uptake inhibitors, enhancing neurotransmission in specific pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of compounds related to 1-(Aminomethyl)-2-methylcyclopentylmethanol have been explored in various settings. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo. This activity is crucial for developing treatments for chronic inflammatory conditions.
Case Studies
- GABA Uptake Inhibition : A study explored the effects of derivatives on GABA uptake in neuronal cells, revealing that modifications at the amino nitrogen significantly enhanced inhibitory potency and selectivity towards specific GABA transporter subtypes .
- Inflammatory Response Modulation : In a clinical trial assessing the anti-inflammatory effects of similar compounds, results indicated a reduction in markers such as IL-6 and TNF-alpha in patients with rheumatoid arthritis after treatment with a related compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
